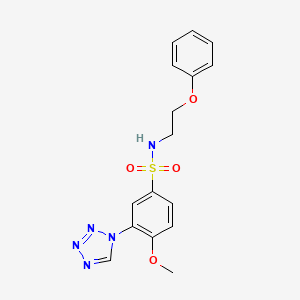![molecular formula C16H13NO3 B4307398 2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione, also known as HPIED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIED has been found to have a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as cancer.
Mechanism of Action
The mechanism of action of 2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it has been proposed that it works by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including neurodegenerative diseases and cancer. By inhibiting ROS production, this compound may help to prevent or slow down the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and prevent neuronal cell death. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. This compound has also been found to have low toxicity, which is important for its potential use in humans. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy.
Future Directions
There are several future directions for research on 2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. This compound has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, and has potential in the treatment of neurodegenerative diseases and cancer. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
2-[1-(4-hydroxyphenyl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10(11-6-8-12(18)9-7-11)17-15(19)13-4-2-3-5-14(13)16(17)20/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXIRYLKKQVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)
![3-amino-5-oxo-4-azatricyclo[5.2.1.0~2,6~]deca-3,8-diene-2,6-dicarbonitrile](/img/structure/B4307334.png)
![5-amino-2-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B4307340.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307347.png)
![9-hydroxy-4-(octahydroquinolin-1(2H)-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B4307350.png)

![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307373.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4307387.png)
![N-[1-(4-hydroxyphenyl)ethyl]-1-naphthamide](/img/structure/B4307397.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B4307409.png)
![2-imino-5-(4-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307420.png)